molecular formula C13H12BrNO2S B2384135 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide CAS No. 1209551-09-6

2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide

Cat. No. B2384135
CAS RN: 1209551-09-6
M. Wt: 326.21
InChI Key: YKEQSGLOUKDJEA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In a study, the products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed .

Scientific Research Applications

Eschenmoser Coupling Reaction and Dimerization

Research indicates that brominated compounds can undergo unique reactions such as the Eschenmoser coupling reaction, ring transformations, and dimerization processes under mildly basic conditions. These reactions are significant for the synthesis of complex organic molecules, showcasing the potential utility of bromo-methoxy derivatives in synthetic organic chemistry (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

Photodynamic Therapy Applications

Another study elaborates on the synthesis and characterization of zinc phthalocyanine derivatives substituted with bromo-methoxy groups, highlighting their high singlet oxygen quantum yield. Such properties are crucial for Type II photosensitizers used in photodynamic therapy for cancer treatment, demonstrating the application of bromo-methoxy derivatives in medicinal chemistry and phototherapy (Pişkin, Canpolat, & Öztürk, 2020).

Electrophilic Bromination and Pd-mediated Coupling Reactions

The regioselective electrophilic bromination of certain compounds leading to functionalized derivatives through Suzuki, Sonogashira, and Hartwig-Buchwald coupling reactions is another application. This process facilitates the introduction of functional groups at specific sites, enabling the tailoring of synthetic bacteriochlorins for diverse applications, including materials science and photodynamic therapy (Fan, Taniguchi, & Lindsey, 2007).

Antimicrobial and Antioxidant Activities

Bromophenols isolated from marine algae, structurally related to the query compound, exhibit significant antimicrobial and antioxidant activities. These findings suggest potential applications of bromo-methoxy derivatives in developing new antimicrobial agents and antioxidants for food preservation and pharmaceutical uses (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

properties

IUPAC Name

2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-17-10-2-3-12(14)11(6-10)13(16)15-7-9-4-5-18-8-9/h2-6,8H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEQSGLOUKDJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide

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